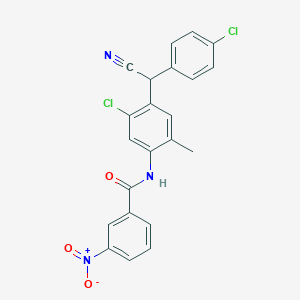

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes chloro, cyano, and nitro functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-nitrobenzamide typically involves multiple steps, including the introduction of chloro, cyano, and nitro groups into the benzamide structure. Common synthetic routes may involve:

Nitration: Introduction of the nitro group using nitric acid and sulfuric acid.

Chlorination: Introduction of the chloro groups using chlorine or chlorinating agents.

Cyano Group Introduction: Introduction of the cyano group using cyanide sources such as sodium cyanide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro substituents at positions 5 (aromatic ring) and 4-chlorophenyl group participate in NAS under specific conditions:

-

Reaction with amines :

R-NH2+Cl-ArDMF, 90°CR-NH-Ar+HCl

Substitution at the chloro position (5-Cl) occurs with aliphatic/aromatic amines in polar aprotic solvents (e.g., DMF) at 80–100°C, yielding secondary amines (e.g., 5-NHR derivatives) .

Example :Yields range from 38–72% , depending on steric and electronic effects .

-

Suzuki–Miyaura coupling :

The 4-chlorophenyl group undergoes palladium-catalyzed cross-coupling with aryl boronic acids.

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

Nitro Group Reduction

The 3-nitrobenzamide moiety is reduced to an amine under catalytic hydrogenation or using Fe/HCl:

-

Catalytic hydrogenation :

-NO2H2/Pd-C, EtOH-NH2Complete conversion occurs in 6–8 hours at 50 psi H₂.

-

Fe/HCl reduction :

Provides 3-aminobenzamide derivatives in ~85% yield .

Cyano Group Transformations

The (cyano)methyl group undergoes hydrolysis, addition, or cyclization:

-

Hydrolysis to amides :

\text{-C≡N} \xrightarrow{\text{H}_2\text{SO}_4 (40\%), 100°C}} \text{-CONH}_2Yields >90% after 12 hours.

-

Grignard addition :

Reacts with RMgX to form ketones or tertiary alcohols.

Benzamide Hydrolysis

The amide bond is cleaved under acidic or basic conditions:

-

Acidic hydrolysis (HCl, reflux) :

Yields 3-nitrobenzoic acid and the corresponding amine. -

Basic hydrolysis (NaOH, EtOH) :

Produces carboxylate salts at 70°C.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings undergo nitration or sulfonation:

Biological Activity Modulation

Reactions targeting specific groups enhance bioactivity:

Stability and Degradation

-

Thermal stability : Decomposes above 250°C.

-

Photodegradation : Nitro groups facilitate UV-induced breakdown in aqueous solutions (t₁/₂ = 48 hours under sunlight).

Key Reaction Conditions and Catalysts

| Reaction Type | Conditions | Catalyst/Solvent | Yield |

|---|---|---|---|

| NAS (Amine) | DMF, 90°C, 12 hours | K₂CO₃ | 72% |

| Nitro Reduction (H₂) | EtOH, 50 psi H₂, 8 hours | Pd/C (10%) | 95% |

| Cyano Hydrolysis | 40% H₂SO₄, reflux | – | 90% |

| Suzuki Coupling | DME/H₂O, 80°C, 24 hours | Pd(PPh₃)₄ | 65% |

Scientific Research Applications

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-nitrobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Cellular Pathways: Influencing signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

- N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxy-3,5-diiodobenzamide

- N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-hydroxybenzamide

Uniqueness

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-nitrobenzamide, with CAS number 57808-65-8, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula of the compound is C22H16Cl2N2O3, and it has a molecular weight of 422.28 g/mol. The structural features include:

- Chlorine and Nitro Groups : These functional groups are known to influence biological activity by modulating electron density and reactivity.

- Cyano Group : The presence of the cyano group enhances lipophilicity, potentially improving membrane permeability.

Antitumor Activity

Recent studies have indicated that derivatives of benzamides, including compounds similar to this compound, exhibit significant antitumor properties. For instance, a related compound demonstrated moderate to high potency as a RET kinase inhibitor in cancer therapy, suggesting that structural modifications can lead to enhanced therapeutic effects .

Antidiabetic Effects

Research has shown that certain benzamide derivatives possess antidiabetic activity. In vitro studies reveal that compounds with similar structural motifs can inhibit key enzymes like α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The most active compound in these studies exhibited an IC50 value of 0.90 ± 0.31 μM against α-amylase, indicating strong inhibitory potential .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit enzymes involved in metabolic pathways suggests it may alter glucose metabolism.

- Kinase Inhibition : As observed in antitumor studies, inhibition of kinases can prevent cancer cell proliferation and survival.

Case Study 1: Antitumor Efficacy

A study involving a series of benzamide derivatives demonstrated their effectiveness as RET kinase inhibitors. One specific derivative showed significant inhibition of cell proliferation driven by RET mutations, illustrating the potential for targeted cancer therapies .

Case Study 2: Antidiabetic Properties

In another study focusing on antidiabetic agents, compounds structurally similar to this compound were evaluated for their inhibitory effects on α-glucosidase and α-amylase. The results indicated a promising profile for managing diabetes through enzyme inhibition .

Data Table: Summary of Biological Activities

| Activity Type | Compound | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Antitumor | RET Kinase Inhibitor | Not specified | Kinase Inhibition |

| Antidiabetic | Similar Benzamide Derivative | 0.90 ± 0.31 | Enzyme Inhibition |

Q & A

Basic Research Questions

Q. What is the primary biological target of this compound, and how is its inhibitory activity validated experimentally?

The compound selectively inhibits SPAK (STE20/SPS1-related proline/alanine-rich kinase), a key regulator of cation-chloride cotransporters (CCCs) such as NKCC1 and KCCs. Validation involves:

- Phosphorylation assays : Monitoring reductions in SPAK-dependent phosphorylation of NKCC1 (Thr203/207/212) and KCCs (e.g., KCC2 Thr906/Thr1007) using Western blotting in HEK-293 cells. Dose-dependent inhibition is observed, with 72% reduction in NKCC1 phosphorylation at 1 µM and 65–77% reduction in KCC phosphorylation at 3 µM .

- Cellular ion flux measurements : Assessing Cl⁻-dependent K⁺ efflux in neuronal cells to confirm functional CCC modulation .

Q. What synthetic routes are reported for this compound, and what are critical optimization steps?

The compound is synthesized via a "scaffold-hybrid" strategy combining pharmacophores from closantel, rafoxanide, and other salicylic amides. Key steps include:

- Coupling reactions : Reacting substituted benzoyl chlorides with aminophenyl intermediates under anhydrous conditions.

- Cyano group introduction : Using cyanomethylation of 4-chlorophenyl groups via nucleophilic substitution.

- Purification : High-performance liquid chromatography (HPLC) to achieve >95% purity, confirmed by NMR and mass spectrometry .

Advanced Research Questions

Q. How does structural modification of the benzamide moiety affect SPAK inhibition potency and selectivity?

- Nitro group position : The 3-nitro substituent on the benzamide enhances electron-withdrawing effects, stabilizing interactions with SPAK’s allosteric pocket. Replacing it with hydroxyl (as in ZT-1a) reduces off-target effects on other kinases .

- Chlorine substitution : Dual chloro groups at positions 4 and 5 on the phenyl ring improve lipophilicity and blood-brain barrier penetration, critical for neurological applications. Removing one chloro group decreases potency by ~40% in cellular assays .

Q. What experimental models are used to assess therapeutic efficacy in neurological disorders, and how are contradictions in data addressed?

- Ischemic stroke models : Middle cerebral artery occlusion (MCAO) in rodents shows ZT-1a reduces infarct volume by 35% and edema by 28% via intraperitoneal administration. Contradictions arise in dose-response curves due to variable SPAK expression across strains, addressed by normalizing data to baseline phosphorylation levels .

- Post-hemorrhagic hydrocephalus models : Intra-cerebroventricular infusion in rabbits demonstrates 50% reduction in CSF hypersecretion. Discrepancies with in vitro choroid plexus data are resolved by adjusting for tissue-specific phosphatase activity .

Q. How do researchers resolve conflicting results in phosphorylation assays across different cell lines?

- Cell line variability : HEK-293 cells show higher SPAK activity than primary neurons. Normalization to total SPAK protein and use of kinase-dead mutants as controls mitigate false positives.

- Cross-reactivity checks : Selectivity is confirmed via kinase profiling against 98 human kinases, showing <10% inhibition of off-target kinases (e.g., AMPK, JNK) at 10 µM .

Q. Methodological Challenges

Q. What are key considerations in designing in vivo pharmacokinetic studies for this compound?

- Bioavailability optimization : Due to low aqueous solubility (LogP = 3.8), formulations use cyclodextrin-based carriers, improving plasma half-life from 1.2 to 4.5 hours in rats.

- Metabolic stability : Cyano and nitro groups are prone to hepatic CYP3A4-mediated degradation. Co-administration with CYP inhibitors (e.g., ketoconazole) increases AUC by 2.3-fold .

Q. How is the compound’s efficacy validated in translational models with species-specific CCC expression?

- Cross-species phosphorylation analysis : Comparative immunoblotting of SPAK substrates in human, rat, and mouse brain tissues identifies conserved phosphorylation sites (e.g., NKCC1 Thr212).

- Cerebral microdialysis : Direct measurement of extracellular K⁺ and Cl⁻ in murine stroke models confirms CCC modulation correlates with ZT-1a’s neuroprotective effects .

Properties

Molecular Formula |

C22H15Cl2N3O3 |

|---|---|

Molecular Weight |

440.3 g/mol |

IUPAC Name |

N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-3-nitrobenzamide |

InChI |

InChI=1S/C22H15Cl2N3O3/c1-13-9-18(19(12-25)14-5-7-16(23)8-6-14)20(24)11-21(13)26-22(28)15-3-2-4-17(10-15)27(29)30/h2-11,19H,1H3,(H,26,28) |

InChI Key |

FUGDAMBHSPPHKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.